

Application Notes: Synthesis of Four-Membered Rings Using Cyclopropyldiphenylsulfonium Tetrafluoroborate

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Compound of Interest

Compound Name: Cyclopropyldiphenylsulfonium
tetrafluoroborate

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Introduction

Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the corresponding sulfur ylide. This ylide serves as a cyclopropylidene equivalent in formal [3+1] cycloaddition reactions, providing an efficient route to various four-membered ring systems, particularly cyclobutanones and spirocycles. This approach is valuable for introducing the sterically demanding cyclobutane moiety, a common structural motif in medicinally relevant molecules. The reactions are often stereospecific, allowing for the synthesis of enantioenriched products.^[1]

Mechanism of Action

The synthesis of four-membered rings using **cyclopropyldiphenylsulfonium tetrafluoroborate** proceeds through a multi-step sequence. First, the sulfonium salt is deprotonated by a suitable base to form the diphenylcyclopropylsulfonium ylide. This ylide then reacts with a carbonyl compound, such as a ketone or an aldehyde, in a nucleophilic addition to form a betaine intermediate. The subsequent intramolecular ring-opening of the cyclopropyl group and displacement of diphenyl sulfide leads to the formation of the four-membered ring. In the case of reactions with cyclopropanone surrogates, a semipinacol-type rearrangement of a dicyclopropyl betaine intermediate can occur to yield spiro[2.3]hexan-4-ones.^[1]

Applications in Medicinal Chemistry and Drug Development

Cyclobutane rings are crucial components in a variety of biologically active compounds and are increasingly incorporated into drug candidates to enhance their pharmacological profiles.^[1]

The use of **cyclopropyldiphenylsulfonium tetrafluoroborate** offers a direct and efficient method for constructing these four-membered rings, making it a valuable tool for medicinal chemists and drug development professionals. The ability to generate stereochemically defined cyclobutanes is particularly significant, as the biological activity of a molecule is often dependent on its three-dimensional structure.

Quantitative Data Summary

The following table summarizes the scope and yields for the synthesis of spiro[2.3]hexan-4-ones from cyclopropanone surrogates using **cyclopropyldiphenylsulfonium tetrafluoroborate**.

Entry	Cyclopropanone Surrogate	Product	Yield (%)
1	Phenylsulfonyl-1-oxaspiro[2.2]pentane	4-Oxaspiro[2.3]hexan-5-one	75
2	(4-Methylphenyl)sulfonyl-1-oxaspiro[2.2]pentane	2-(p-Tolyl)-4-oxaspiro[2.3]hexan-5-one	82
3	(4-Methoxyphenyl)sulfonyl-1-oxaspiro[2.2]pentane	2-(4-Methoxyphenyl)-4-oxaspiro[2.3]hexan-5-one	78
4	(4-Chlorophenyl)sulfonyl-1-oxaspiro[2.2]pentane	2-(4-Chlorophenyl)-4-oxaspiro[2.3]hexan-5-one	85
5	Naphthalen-2-ylsulfonyl-1-oxaspiro[2.2]pentane	2-(Naphthalen-2-yl)-4-oxaspiro[2.3]hexan-5-one	71

Experimental Protocols

1. Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

This protocol is adapted from Organic Syntheses.[2]

Materials:

- 3-Chloropropyldiphenylsulfonium tetrafluoroborate
- Sodium hydride (55% dispersion in mineral oil)
- Dry tetrahydrofuran (THF)
- 48% Fluoroboric acid

- Sodium tetrafluoroborate
- Dichloromethane
- Anhydrous sodium sulfate
- Diethyl ether
- Absolute ethanol

Procedure:

- Suspend 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry THF in a 2-L flask equipped with a magnetic stirrer and a nitrogen inlet.
- Add 15.2 g (0.350 mole) of 55% sodium hydride-mineral oil dispersion in 5-g portions at 30-minute intervals under a nitrogen atmosphere.
- Stir the resulting mixture at room temperature for 24 hours.
- Prepare a quenching solution by dissolving 15 g of sodium tetrafluoroborate in 400 mL of water and adding 25 mL of 48% fluoroboric acid.
- Add the quenching solution to the reaction mixture and stir for 5 minutes.
- Add 300 mL of dichloromethane and separate the organic layer.
- Extract the aqueous layer with an additional 100 mL of dichloromethane.
- Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure until a solid precipitates.
- Add 1 L of diethyl ether to complete the precipitation.
- Collect the crystals by filtration, wash with ether, and recrystallize from hot absolute ethanol to yield 79.5–88.0 g (75–83%) of **cyclopropyldiphenylsulfonium tetrafluoroborate** as white crystals.

2. General Procedure for the Synthesis of Spiro[2.3]hexan-4-ones

This protocol is based on the work of Trost and Bogdanowicz, as applied in the synthesis of spirohexanones.^[1]

Materials:

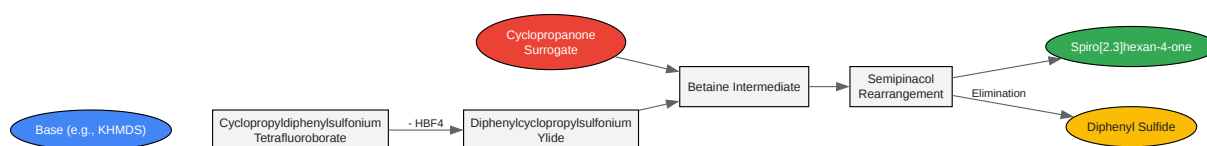
- **Cyclopropyldiphenylsulfonium tetrafluoroborate**
- Potassium bis(trimethylsilyl)amide (KHMDs)
- Cyclopropanone surrogate (e.g., 1-sulfonylcyclopropanol)
- Dry tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of **cyclopropyldiphenylsulfonium tetrafluoroborate** (1.2 equivalents) in dry THF at -78 °C under a nitrogen atmosphere, add KHMDs (1.1 equivalents) dropwise.
- Stir the resulting ylide solution at -78 °C for 30 minutes.
- Add a solution of the cyclopropanone surrogate (1.0 equivalent) in dry THF dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with a saturated aqueous ammonium chloride solution.

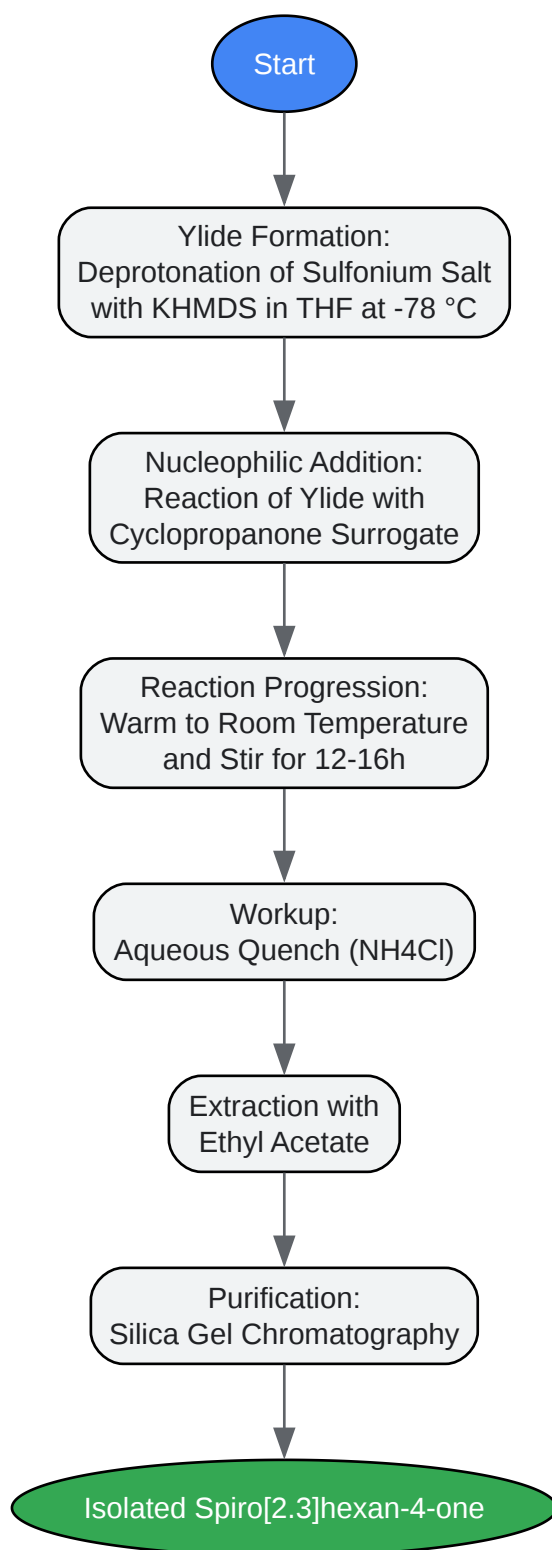
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired spiro[2.3]hexan-4-one.

Visualizations



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Caption: Reaction mechanism for spiro[2.3]hexan-4-one synthesis.



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Caption: Experimental workflow for spirocycle synthesis.

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